molecular formula C9H6Cl2N2O B1437703 6-chloro-2-(chloromethyl)quinazolin-4(3H)-one CAS No. 2856-54-4

6-chloro-2-(chloromethyl)quinazolin-4(3H)-one

Cat. No.: B1437703
CAS No.: 2856-54-4
M. Wt: 229.06 g/mol
InChI Key: GFXYOWSVACVDIK-UHFFFAOYSA-N
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Description

“6-chloro-2-(chloromethyl)quinazolin-4(3H)-one” is a quinazolinone derivative . Quinazolinones and their derivatives are important heterocyclic compounds with a wide spectrum of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . They are considered privileged structures in medicinal chemistry .


Chemical Reactions Analysis

Quinazolinone derivatives possess a wide range of bioactivities, which are often influenced by substitutions at various positions on the quinazolinone ring . For instance, substitutions at positions 2 and 3, the existence of a halogen atom at positions 6 and 8, and substitution (mainly amine or substituted amine) at the 4th position of the quinazolinone ring can improve their antimicrobial activities .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • 6-chloro-2-(chloromethyl)quinazolin-4(3H)-one is used in synthesizing various derivatives with significant antimicrobial properties. These derivatives have shown potential activity against both Gram-positive and Gram-negative bacteria as well as antifungal activity against Candida albicans and other fungi (Chaitanya et al., 2017).

Chemical Synthesis Studies

  • This compound serves as an intermediate in the synthesis of various heterocyclic compounds. For instance, it is used in the preparation of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and 3,4-dihydro-2H,6H-[1,3]oxazino[2,3-b]quinazolin-6-one, which are crucial in chemical research (Chern et al., 1988).

Synthesis of Triazinoquinazolinones

  • It is also instrumental in synthesizing 6-chloro-(dichloro-, trichloro)methyl-3-R-6,7-dihydro-2H-[1,2,4]triazino[2,3-c]quinazolin-2-ones. The study of these compounds' reactivity towards nucleophilic and non-nucleophilic bases offers insights into potential pharmaceutical applications (Grytsak et al., 2021).

Anti-Inflammatory Research

  • Quinazolinones, synthesized using this compound, have been evaluated for anti-inflammatory properties. These compounds have shown promising results in this area of medicinal chemistry (Nancy et al., 2022).

Anticancer Research

  • Derivatives of this compound have been explored for potential anticancer activities. These derivatives exhibit promising in vitro activities against various cancer cell lines, indicating their potential as therapeutic agents in oncology (Li et al., 2010).

Synthesis of Quinazolinone Derivatives with Antimycobacterial Properties

  • Synthesized quinazolinone derivatives, including those with 6-chloro substitution, have shown significant antimycobacterial activity, suggesting their potential use in treating mycobacterial infections (Kubicová et al., 2003).

Analgesic and Anti-Inflammatory Applications

  • Quinazolinone derivatives synthesized using this compound have been screened for antimicrobial, analgesic, and anti-inflammatory properties, demonstrating the compound's relevance in developing new pharmacological agents (Dash et al., 2017).

Antihyperglycemic Activity

  • Some derivatives of 6-chloro-quinazolin have been evaluated for antihyperglycemic activity, showing significant blood glucose level reduction in specific models. This highlights the compound's potential in diabetes research (Ram et al., 2003).

Future Directions

Quinazolinones and their derivatives, including “6-chloro-2-(chloromethyl)quinazolin-4(3H)-one”, have a wide range of biological activities, making them promising candidates for the development of new therapeutics . Future research could focus on further exploring the structure-activity relationships of these compounds, investigating their mechanisms of action, and developing efficient synthetic methods for their preparation .

Properties

IUPAC Name

6-chloro-2-(chloromethyl)-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O/c10-4-8-12-7-2-1-5(11)3-6(7)9(14)13-8/h1-3H,4H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXYOWSVACVDIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)NC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2856-54-4
Record name 6-chloro-2-(chloromethyl)-3,4-dihydroquinazolin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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